3,4,4-Trimethyl-1-pentyn-3-ol

Description

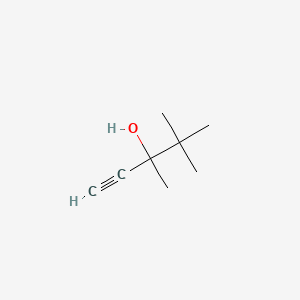

Molecular Architecture and Key Functional Groups of 3,4,4-Trimethyl-1-pentyn-3-ol

The reactivity and utility of this compound as a building block in organic synthesis are dictated by its specific molecular structure and the interplay of its functional groups. ontosight.ai

The systematic IUPAC name for this compound is 3,4,4-trimethylpent-1-yn-3-ol. nih.gov Its chemical formula is C₈H₁₄O. ontosight.ai The structure consists of a five-carbon pentyn chain with a carbon-carbon triple bond starting at the first carbon (a terminal alkyne). A hydroxyl (-OH) group is attached to the third carbon, making it a tertiary alcohol. Additionally, three methyl (-CH₃) groups are bonded to the fourth carbon atom.

Structural Formula:

Key Structural Features:

A terminal alkyne: A carbon-carbon triple bond at the end of the carbon chain. youtube.com

A tertiary alcohol: A hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. libretexts.org

A bulky tert-butyl group: A quaternary carbon atom bonded to three methyl groups.

Below is a data table summarizing key properties of this compound.

| Property | Value |

| IUPAC Name | 3,4,4-trimethylpent-1-yn-3-ol nih.gov |

| CAS Number | 993-53-3 chemnet.com |

| Molecular Formula | C₈H₁₄O ontosight.ai |

| Molecular Weight | 126.20 g/mol nih.gov |

| Boiling Point | 137.2°C at 760 mmHg chemnet.com |

| Density | 0.889 g/cm³ chemnet.com |

| Flash Point | 35.6°C chemnet.com |

| Refractive Index | 1.453 chemnet.com |

This data is compiled from multiple sources. nih.govchemnet.com

The presence of both a terminal alkyne and a tertiary alcohol within the same molecule provides a versatile platform for a wide range of chemical transformations. ontosight.ai

The terminal alkyne is a highly valuable functional group in organic synthesis. numberanalytics.com The hydrogen atom attached to the sp-hybridized carbon is relatively acidic, allowing for deprotonation with a strong base to form a reactive acetylide anion. youtube.comfiveable.me This nucleophilic anion can then participate in carbon-carbon bond-forming reactions, such as alkylation, to construct more complex molecular frameworks. fiveable.memasterorganicchemistry.com Furthermore, the triple bond itself can undergo various addition reactions and is a key component in cycloaddition reactions for the synthesis of cyclic compounds. numberanalytics.com

The tertiary alcohol functionality also imparts specific reactivity to the molecule. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. libretexts.orgjackwestin.combritannica.com However, the hydroxyl group can be protonated by a strong acid, converting it into a good leaving group (water). masterorganicchemistry.com This facilitates elimination (dehydration) reactions to form alkenes, typically following Zaitsev's rule to yield the more stable alkene. libretexts.org It can also participate in substitution reactions, particularly Sₙ1 reactions, due to the formation of a stable tertiary carbocation intermediate. jackwestin.comlibretexts.org

Research Rationale and Scope for this compound

The dual functionality of this compound makes it a valuable intermediate in multi-step synthetic sequences. ontosight.aibritannica.com Researchers utilize this compound as a starting material or a key building block in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science. ontosight.ainih.gov

Detailed research findings have shown its utility in various synthetic contexts. For instance, its derivatives are used in the synthesis of allenes. acs.org The terminal alkyne can be exploited for "click chemistry" reactions, a set of powerful and reliable reactions for joining molecular fragments. tcichemicals.com The catalytic hydrogenation of similar alkynols, such as 3-methyl-1-pentyn-3-ol (B165628), is a well-studied process, providing insights into selective transformations of the triple bond. researchgate.net

The research scope for this compound and related compounds continues to expand as new synthetic methodologies are developed. Its ability to introduce both a hydroxyl group and a reactive alkyne handle in a single step makes it an efficient and versatile tool for synthetic chemists aiming to construct complex target molecules. ontosight.ainumberanalytics.com

Structure

3D Structure

Propriétés

IUPAC Name |

3,4,4-trimethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIEGOAVMLISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-53-3 | |

| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3,4,4 Trimethyl 1 Pentyn 3 Ol and Analogous Alkynols

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 3,4,4-trimethyl-1-pentyn-3-ol and similar alkynols have long been established in the field of organic chemistry. These routes are valued for their reliability and are foundational to the understanding of alkynol synthesis.

Nucleophilic Addition to Carbonyl Compounds with Alkynyl Reagents

A primary and widely utilized method for the synthesis of tertiary alkynols is the nucleophilic addition of an alkynyl anion to a ketone or aldehyde. taylorfrancis.com This reaction is a classic example of carbon-carbon bond formation and is fundamental to the construction of more complex molecular frameworks. wikipedia.org The process involves the attack of the electron-rich acetylide ion on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the desired alcohol. taylorfrancis.com

The Grignard reaction is a powerful and versatile tool in organic synthesis, and its application in the alkynylation of carbonyl compounds is a well-established method for producing tertiary alcohols. organic-chemistry.org In this reaction, an organomagnesium halide, known as a Grignard reagent, acts as the nucleophile. wikipedia.org For the synthesis of this compound, ethynylmagnesium bromide is reacted with a suitable ketone. guidechem.com The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium nucleophilic and capable of attacking the electrophilic carbon of the carbonyl group. wikipedia.org While effective, the reaction conditions must be strictly anhydrous, as Grignard reagents are highly reactive towards protic solvents like water. wikipedia.org

The general reaction is as follows: RR'C=O + HC≡CMgBr → RR'C(OMgBr)C≡CH RR'C(OMgBr)C≡CH + H₃O⁺ → RR'C(OH)C≡CH + Mg(OH)Br

Research has demonstrated the synthesis of alkynols through the reaction of esters with alkynyl Grignard reagents. nih.gov In a specific example, 3-methyl-1,4-pentadiyne-3-ol was synthesized by reacting methyl acetate (B1210297) with ethynylmagnesium bromide. nih.gov The reaction was carried out by adding a solution of methyl acetate in tetrahydrofuran (B95107) (THF) to the ethynylmagnesium bromide solution at a controlled temperature. nih.gov Following the addition, the mixture was refluxed for an hour. nih.gov The proposed mechanism suggests that the ethynylmagnesium bromide adds to the ester, leading to the formation of the desired alkynol. nih.gov It is noted that the enol form of the intermediate β-keto ester could also react with the Grignard reagent. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| Methyl acetate | Ethynylmagnesium bromide | THF | Addition at 288-293 K, then reflux for 1 hour | 3-methyl-1,4-pentadiyne-3-ol |

| --- | --- | --- | --- | --- |

Derivatization from Precursor Molecules (e.g., Alkynyl Precursors, Alkyne Derivatives)

The synthesis of this compound can also be achieved through the derivatization of existing molecules that already contain the alkyne functionality. ontosight.ai This approach can involve the modification of a simpler alkynyl precursor. For instance, a terminal alkyne can be converted into a nucleophile, which then reacts with a suitable electrophile. guidechem.com

One strategy involves the deprotonation of a terminal alkyne using a strong base to form an acetylide anion. This anion can then participate in nucleophilic addition reactions. google.com Furthermore, alkyne derivatives can undergo various transformations to yield the target alkynol. ontosight.ai For example, a bromo-substituted alkynol, such as 1-bromo-3,4,4-trimethyl-1-pentyn-3-ol, can serve as a precursor. ontosight.ai This compound can undergo reactions like nucleophilic substitution or metal-catalyzed cross-coupling to introduce different functional groups. ontosight.ai

Catalytic and Stereoselective Synthesis of this compound

Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods for the synthesis of alkynols. These approaches offer advantages in terms of efficiency, selectivity, and the ability to control the three-dimensional arrangement of atoms in the final product.

Transition Metal-Catalyzed Alkynol Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of alkynols. chemie-brunschwig.ch Various transition metals, such as palladium, copper, and zinc, have been employed to catalyze the addition of alkynes to carbonyl compounds. nih.govorganic-chemistry.org These catalytic systems can often operate under milder conditions and with higher functional group tolerance compared to classical methods.

For instance, zinc(II) triflate has been used in conjunction with a base to facilitate the in situ generation of a nucleophilic metalated alkynylide, which then adds to aldehydes and ketones. nih.gov This method has proven effective for a variety of alkynes. nih.gov Furthermore, copper-catalyzed reactions have been developed for the stereoselective synthesis of alkenyl sulfones from alkynes, highlighting the versatility of transition metals in alkyne transformations. organic-chemistry.org Palladium catalysts have also been shown to be effective in the cyclization of pentynol derivatives, which can then be converted to other functionalized ketones. researchgate.net

The development of enantioselective catalytic systems is of particular importance as it allows for the synthesis of chiral alkynols, which are valuable in pharmaceutical applications. nih.gov These systems often employ chiral ligands that coordinate to the metal center and direct the stereochemical outcome of the reaction. nih.gov

Homologation Reactions (e.g., Corey-Fuchs Methodology)

Homologation reactions, which extend a carbon chain by a specific repeating unit, are fundamental in organic synthesis. For the creation of terminal alkynes, a key structural feature of compounds like this compound, the Corey-Fuchs reaction is a preeminent one-carbon homologation method. organic-chemistry.orgcam.ac.uk This two-step sequence transforms an aldehyde into a terminal alkyne, providing a powerful tool for accessing alkynol precursors. rsc.org

The process begins with the reaction of an aldehyde with a phosphine-dibromomethylene ylide. wikipedia.org This ylide is typically generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The ensuing reaction, analogous to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene. wikipedia.orgalfa-chemistry.com This intermediate is stable and can often be isolated. wikipedia.org

In the second step, the 1,1-dibromoalkene is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). organic-chemistry.orgalfa-chemistry.com This treatment results in a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org The mechanism involves a lithium-halogen exchange followed by α-elimination to form a carbene, which then rearranges to furnish the desired terminal alkyne upon aqueous work-up. organic-chemistry.orgwikipedia.orgscribd.com By choosing the appropriate base, the reaction can be halted at the 1-bromoalkyne stage, a valuable intermediate for further functionalization. wikipedia.org

The versatility of the Corey-Fuchs reaction is demonstrated in its application in the total synthesis of complex natural products. rsc.orgalfa-chemistry.com

Table 1: Key Steps of the Corey-Fuchs Reaction

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of 1,1-dibromoalkene | Aldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | 1,1-Dibromoalkene |

Enantioselective Approaches to Chiral Alkynol Scaffolds

The synthesis of chiral propargylic alcohols, which are valuable intermediates in asymmetric synthesis, has been a significant focus of research. organic-chemistry.org Enantioselective approaches are critical for producing optically active alkynols, including the chiral center present in this compound. acs.org A major strategy involves the direct asymmetric addition of terminal alkynes to aldehydes and ketones, catalyzed by a chiral metal complex.

A notable example is the method developed by Carreira and coworkers, which facilitates the addition of terminal alkynes to aldehydes. organic-chemistry.org This approach uses a catalyst system comprising zinc triflate (Zn(OTf)₂) and the inexpensive, readily available chiral ligand N-methylephedrine. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high enantioselectivity across a range of substrates, achieving up to 99% enantiomeric excess (ee). organic-chemistry.org A key advantage of this method is its operational simplicity, as it does not require the pre-formation of metalated acetylides and can be performed in the presence of air and moisture. organic-chemistry.org

Other research has focused on developing catalytic systems for the enantioselective alkynylation of different carbonyl compounds. For instance, chiral 3-alkynyl-3-hydroxyindolin-2-ones can be synthesized with high enantioselectivity (up to 99% ee) through the addition of terminal alkynes to isatins. researchgate.net This reaction is catalyzed by a system of zinc and a chiral bis(sulfonamide)-diamine ligand. researchgate.net Similarly, nickel-catalyzed cascade reactions have been developed for the stereoselective conversion of terminal alkynes into α-chiral carboxylic acids, showcasing the broader utility of enantioselective transformations of alkynes. nih.govresearchgate.net

Table 2: Examples of Enantioselective Alkynylation of Carbonyls

| Carbonyl Substrate | Catalyst/Chiral Additive | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Aldehydes | Zn(OTf)₂ / N-Methylephedrine | Chiral Propargylic Alcohols | Up to 99% organic-chemistry.org |

| Isatins | Zn / Chiral bis(Sulfonamide)-Diamine | Chiral 3-Alkynyl-3-hydroxyindolin-2-ones | Up to 99.9% researchgate.netrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, resource-efficient, and safer. pnas.orgrroij.com These principles are increasingly being applied to the synthesis of alkynols and their derivatives.

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Rearrangements of propargyl alcohols are considered atom-economical routes for synthesizing challenging substituted alkenes. nih.gov Catalytic approaches, another cornerstone of green chemistry, are favored over stoichiometric reagents because they minimize waste. acs.org The development of high-performance catalysts for the semi-hydrogenation of alkynols is a key area of research. rsc.orgnih.gov For instance, efforts have been made to replace traditional Lindlar catalysts, which use toxic lead as a modifier for palladium nanoparticles, with greener alternatives to overcome the common trade-off between catalytic activity and selectivity. rsc.orgnih.gov

The use of safer solvents is another critical aspect. rroij.com Research has explored performing reactions in greener media, such as water, or under solvent-free conditions. acs.orgacs.org For example, a highly efficient, one-pot synthesis of α-diaryl-β-alkynol derivatives has been developed using an iron co-catalyst system in water at room temperature. acs.org The choice of solvent can have a dramatic effect on the kinetics and outcome of a reaction. canada.cacdnsciencepub.com Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have shown unique effects, such as enhancing the stability of reactive intermediates in certain reactions. organic-chemistry.orgthieme-connect.com

Finally, minimizing derivatization steps, such as the use of protecting groups, reduces the number of synthetic steps, reagent consumption, and waste generation. acs.org The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, exemplifies this principle and contributes to more efficient and sustainable chemical synthesis. rsc.orgacs.org

Table 3: Application of Green Chemistry Principles in Alkynol Synthesis

| Green Chemistry Principle | Application in Alkynol Synthesis | Example |

|---|---|---|

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are in the product. | Propargyl alcohol rearrangements offer an atom-economical route to α,β-unsaturated carbonyls. nih.gov |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Development of lead-free palladium catalysts for the selective semi-hydrogenation of alkynols. rsc.orgnih.gov |

| Safer Solvents | Minimizing or replacing hazardous organic solvents. | One-pot synthesis of α-diaryl-β-alkynol derivatives in water. acs.org |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Development of one-pot, multi-component reactions to build molecular complexity efficiently. rsc.org |

Reactivity Profiles and Reaction Mechanisms of 3,4,4 Trimethyl 1 Pentyn 3 Ol

Intramolecular Rearrangement Reactions of α-Acetylenic Alcohols

The acid-catalyzed rearrangement of α-acetylenic alcohols, such as 3,4,4-trimethyl-1-pentyn-3-ol, is a fundamental transformation in organic synthesis, leading to the formation of α,β-unsaturated aldehydes and ketones. These products are valuable intermediates in the manufacturing of various fine chemicals. mdpi.com The specific outcome of the rearrangement is highly dependent on the substitution pattern of the alcohol and the reaction conditions employed.

Meyer-Schuster Rearrangements to α,β-Unsaturated Aldehydes

The Meyer-Schuster rearrangement describes the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes (if the alkyne is terminal) or ketones. wikipedia.org For a tertiary alcohol with a terminal alkyne like this compound, this rearrangement would theoretically yield the corresponding α,β-unsaturated aldehyde. The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Subsequent tautomerization of the allenol leads to the final α,β-unsaturated carbonyl product. wikipedia.org

Rupe-Kambli Type Rearrangements to α,β-Unsaturated Ketones

In the case of tertiary α-acetylenic alcohols, the Meyer-Schuster rearrangement often faces competition from the Rupe-Kambli rearrangement, which yields α,β-unsaturated ketones instead of aldehydes. wikipedia.org This alternative pathway is particularly prevalent under strong acid conditions. The reaction of tertiary alcohols containing a terminal acetylenic group, such as this compound, can lead to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org

Catalyst Design for Selective Rearrangement (e.g., Perrhenate (B82622), Mo(VI) Catalysts)

To steer the rearrangement of thermally sensitive α-acetylenic alcohols selectively, various catalysts have been developed. Transition metal-based and Lewis acid catalysts offer milder reaction conditions compared to traditional strong acids, which can minimize side reactions like the Rupe rearrangement. wikipedia.org For instance, catalysts based on perrhenate (ReO₄⁻) and molybdenum(VI) have proven effective in the rearrangement of such alcohols. mdpi.com These catalysts can facilitate the desired transformation under conditions that prevent the decomposition or polymerization of the starting material. mdpi.com Vanadium-based catalysts, while efficient for some rearrangements, have been found to cause polymerization and decomposition of certain thermally labile alkynols at elevated temperatures. mdpi.com

The efficiency and selectivity of the rearrangement are highly sensitive to reaction parameters, including catalyst loading, temperature, and solvent. For example, in the rearrangement of a similar α-acetylenic alcohol, 3-methyl-1,4-pentadiyne-3-ol, optimal results were achieved using 15 mol% of a perrhenate catalyst, yielding a 46% yield of the desired α,β-unsaturated product after 20 hours. mdpi.com Deviations from this optimal catalyst loading, as well as increases in temperature or reaction time, led to a decrease in yield. mdpi.com The choice of solvent also plays a critical role in the outcome of the reaction. mdpi.com

Table 1: Catalyst Loading and Reaction Conditions

| Catalyst System | Substrate | Optimal Loading | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Perrhenate Catalyst | 3-methyl-1,4-pentadiyne-3-ol | 15 mol% | 20 hours | 46% | mdpi.com |

Mechanistic Elucidation of Rearrangement Pathways, Including By-product Formation

The study of rearrangement reactions often involves the characterization of by-products to understand the underlying mechanistic pathways. In the rearrangement of α-acetylenic alcohols, various side reactions can occur, leading to the formation of dimeric or oligomeric products. For example, in the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, by-products such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol have been isolated and characterized. mdpi.com The formation of these by-products provides insight into competing reaction pathways and helps in optimizing conditions to favor the desired product.

Intermolecular Addition Reactions

Beyond intramolecular rearrangements, this compound can participate in intermolecular addition reactions. The terminal alkyne is susceptible to reactions such as hydration, hydrohalogenation, and metal-catalyzed couplings. For instance, the trimethylsilyl-protected analogue, 3,4,4-trimethyl-1-trimethylsilyl-1-pentyn-3-ol, has been synthesized, indicating the potential for reactions involving silylation of the alkyne. oup.com Furthermore, palladium-catalyzed reactions, such as allylic alkylations, are common for related unsaturated systems and could potentially be applied to derivatives of this compound. science.gov These reactions would involve the addition of various nucleophiles across the carbon-carbon triple bond, leading to a diverse range of functionalized products.

Table of Compounds

Catalytic Hydrogenation of the Alkyne Moiety

The catalytic hydrogenation of this compound is a key transformation, allowing for the selective reduction of the carbon-carbon triple bond to either a double or single bond, yielding the corresponding alkene or alkane, respectively.

Palladium-based catalysts are widely employed for the hydrogenation of alkynes. masterorganicchemistry.com These reactions are typically carried out using palladium supported on materials like activated carbon (Pd/C) or alumina (B75360) (Pd/Al2O3). masterorganicchemistry.com The process involves the addition of hydrogen across the alkyne's triple bond in the presence of the metal catalyst. masterorganicchemistry.com The reaction mechanism on the surface of a heterogeneous catalyst like palladium involves the adsorption of both the alkyne and hydrogen molecules onto the metal surface. The H-H bond of hydrogen is cleaved, and the hydrogen atoms are then transferred to the adsorbed alkyne in a stepwise manner. This process, known as a reduction, decreases the oxidation state of the carbon atoms as new carbon-hydrogen bonds are formed. masterorganicchemistry.com

The selectivity of the hydrogenation towards the alkene (3,4,4-trimethyl-1-penten-3-ol) versus the fully saturated alkane (3,4,4-trimethyl-3-pentanol) is a critical aspect. The size and structure of the active palladium species play a significant role in determining this selectivity. mdpi.com For instance, smaller, well-dispersed palladium nanoparticles or even single-atom catalysts can exhibit high selectivity towards the alkene product, even at full conversion of the starting alkyne. mdpi.comnih.gov This is attributed to the controlled availability of active sites and the potential for reduced over-hydrogenation. mdpi.com The use of supported palladium catalysts, where palladium nanoclusters are immobilized on materials like amino-functionalized siliceous mesocellular foam, can also lead to high activity and selectivity. diva-portal.org

The reaction conditions, including temperature, pressure, and solvent, also significantly influence the outcome. Gas-phase continuous hydrogenation of tertiary alkynols like 2-methyl-3-butyn-2-ol (B105114) over a Pd/Al2O3 catalyst has been shown to proceed in a stepwise fashion from alkyne to alkene and then to the alkane. mdpi.com

Continuous flow hydrogenation offers several advantages over traditional batch processes, including enhanced mass and heat transfer, improved safety, and better process control. researchgate.netscispace.com One such technique is the gas-liquid-solid "slurry Taylor" flow, which has been investigated for the catalytic hydrogenation of alkynols. researchgate.net In this method, a suspension of the solid catalyst (e.g., palladium on silica) is transported within the liquid slugs of a segmented gas-liquid flow in a capillary reactor. researchgate.net This creates excellent mixing and contact between the three phases (gas, liquid, and solid catalyst), leading to high reaction rates.

Studies on the hydrogenation of 3-methyl-1-pentyn-3-ol (B165628), a structurally similar compound to this compound, have demonstrated the effectiveness of this technique. researchgate.netacs.org The "slurry Taylor" flow reactor showed excellent repeatability and performance compared to conventional semi-batch stirred tank reactors. researchgate.net Another approach involves immobilizing the palladium catalyst on carbon nanofibers attached to the microchannel walls, which has shown enhanced activity compared to other supports for the hydrogenation of 3-methyl-1-pentyn-3-ol. utwente.nl These continuous flow methods provide a promising avenue for the efficient and selective hydrogenation of this compound.

Hydrosilylation Reactions and Catalyst Interactions

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as the triple bond in this compound. epo.orgjustia.com This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. epo.orgmdpi.com The process allows for the formation of vinylsilanes, which are valuable intermediates in organic synthesis.

In the context of this compound, it has been mentioned in the literature primarily as an inhibitor or modulator for platinum-catalyzed hydrosilylation reactions, particularly in the curing of silicone compositions. epo.orgjustia.comgoogleapis.com Acetylenic alcohols like this compound can coordinate to the platinum catalyst, temporarily deactivating it and thus controlling the curing process. epo.orgmdpi.com This inhibitory effect is crucial in applications where a delayed cure is required, for instance, in the formation of silicone gels or seals in oil and gas wells under high temperature and pressure. epo.org

The interaction between the alkyne and the platinum catalyst is key to this inhibition. The alkyne can displace other ligands from the platinum's coordination sphere, forming a stable platinum-alkyne complex that is less reactive towards the hydrosilylation reaction. mdpi.com The effectiveness of this inhibition can be modulated by the structure of the acetylenic alcohol.

While its role as an inhibitor is well-documented, this compound can also undergo hydrosilylation itself. The reaction with a hydrosilane in the presence of a suitable catalyst would lead to the formation of a silylated alkene. The regioselectivity and stereoselectivity of this addition would be influenced by the nature of the catalyst and the steric bulk of the substituents on both the alkyne and the silane.

Hydroamination and Related Aminoalkylation Strategies

Hydroamination, the addition of an N-H bond of an amine across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org The hydroamination of terminal alkynes can lead to the formation of enamines or imines. researchgate.net While direct intermolecular hydroamination of unactivated alkynes can be challenging, intramolecular versions and reactions catalyzed by various transition metals have been developed. acs.orgresearchgate.net

For terminal alkynes, hydroamination can be catalyzed by complexes of metals such as copper, palladium, and platinum. researchgate.netscribd.com For instance, a copper(I) complex has been shown to catalyze the hydroamination of terminal alkynes to form imines. researchgate.net Platinum catalysts, such as PtCl4, have been used in hydroamination-triggered cyclization reactions of aminoaromatics with alkynols. scribd.com

Although specific studies detailing the hydroamination of this compound are not prevalent in the provided search results, the general principles of alkyne hydroamination can be applied. A potential reaction would involve the addition of a primary or secondary amine across the triple bond of this compound, catalyzed by a suitable transition metal complex. The regioselectivity of this addition would be a key consideration, with the potential for both Markovnikov and anti-Markovnikov products depending on the catalyst and reaction conditions.

Cycloaddition Chemistry Involving the Terminal Alkyne

The terminal alkyne group of this compound makes it a suitable partner in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Click Chemistry

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgcreative-biolabs.com This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to afford a 1,4-disubstituted-1,2,3-triazole with high regioselectivity and yield. wikipedia.orgcreative-biolabs.comscience.govrsc.org

The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate. wikipedia.orgcreative-biolabs.com This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring after protonation. wikipedia.org The presence of the copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the formation of the 1,4-isomer exclusively. wikipedia.orgunits.it

Given its terminal alkyne functionality, this compound is an ideal substrate for CuAAC reactions. By reacting it with an organic azide in the presence of a copper(I) source, a 1,2,3-triazole bearing the 3,4,4-trimethyl-3-hydroxy-1-pentyl substituent at the 4-position can be readily synthesized. This reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecules and for applications in areas such as drug discovery, materials science, and bioconjugation. science.govrsc.org

The choice of the copper(I) source and ligands can influence the reaction efficiency. Often, copper(II) salts are used in conjunction with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. Ligands can also be employed to stabilize the copper(I) catalyst and improve its performance. creative-biolabs.com

Utility in Constructing Functionalized Triazole Derivatives

The terminal alkyne functionality of this compound makes it a valuable building block in the synthesis of 1,2,3-triazole derivatives. These heterocyclic compounds are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and chemical biology. The most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemie-brunschwig.chnih.govscispace.com

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an organic azide in the presence of a copper(I) catalyst. This reaction is highly efficient, regioselective, and proceeds under mild conditions, often in aqueous solvents, with high yields and minimal byproducts. scispace.com

The general mechanism for the CuAAC reaction is depicted below. The process is initiated by the formation of a copper(I)-acetylide intermediate from this compound. This intermediate then reacts with an organic azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

General Reaction Scheme:

Reaction of this compound with an organic azide (R-N₃) to form a 1,4-disubstituted triazole derivative.

The utility of this compound in this context lies in the introduction of a bulky, hydroxyl-containing substituent onto the triazole ring. This can influence the physicochemical properties of the resulting molecule, such as solubility, and provide a handle for further functionalization.

Table 1: Examples of Reagents and Conditions for Triazole Synthesis

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Conditions | Product Type |

| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-Benzyl-4-(1-hydroxy-2,2-dimethylpropyl)-1H-1,2,3-triazole |

| This compound | Phenyl azide | CuI | THF | Room Temperature | 1-Phenyl-4-(1-hydroxy-2,2-dimethylpropyl)-1H-1,2,3-triazole |

| This compound | 1-Azidohexane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temperature | 1-Hexyl-4-(1-hydroxy-2,2-dimethylpropyl)-1H-1,2,3-triazole |

Functional Group Interconversions and Derivatization

The presence of both a hydroxyl group and a terminal alkyne in this compound allows for a variety of functional group interconversions and derivatizations. To achieve selectivity in reactions, it is often necessary to protect one of these functional groups while the other is being modified.

Protection and Deprotection Strategies for Hydroxyl and Alkyne Moieties (e.g., Silyl (B83357) Ethers, THP Ethers)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group. fishersci.ca For this compound, both the tertiary alcohol and the terminal alkyne can be protected.

Protection of the Hydroxyl Group

The hydroxyl group is often protected to prevent its acidic proton from interfering with reactions involving strong bases (like Grignard reagents) or to avoid its nucleophilic character in the presence of electrophiles. masterorganicchemistry.com

Silyl Ethers: Silyl ethers are one of the most common protecting groups for alcohols due to their ease of formation, stability under various conditions, and selective removal. fishersci.camasterorganicchemistry.com The steric and electronic properties of the silyl group can be tuned to control its stability. fishersci.ca

The protection of the hydroxyl group of this compound as a silyl ether is typically achieved by reacting it with a silyl halide (e.g., TBDMS-Cl, TES-Cl, TIPS-Cl) in the presence of a base like imidazole (B134444) or triethylamine. harvard.edu

Deprotection is commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. gelest.comorganic-chemistry.org The stability of silyl ethers to acidic hydrolysis generally increases with the steric bulk of the substituents on the silicon atom. fishersci.ca

Table 2: Silyl Ether Protection and Deprotection of the Hydroxyl Group

| Protecting Group | Protection Reagents | Typical Deprotection Conditions | Relative Stability (Acidic) | Relative Stability (Basic) |

| TMS (Trimethylsilyl) | TMS-Cl, Et₃N, CH₂Cl₂ | K₂CO₃, MeOH or mild acid | 1 | ~1 |

| TES (Triethylsilyl) | TES-Cl, Imidazole, DMF | HCOOH, MeOH/CH₂Cl₂ nih.gov | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or AcCl, MeOH organic-chemistry.org | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | TBAF, THF | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl, Imidazole, DMF | TBAF, THF | 5,000,000 | ~20,000 |

Data compiled from general principles of protecting group chemistry. fishersci.ca

Tetrahydropyranyl (THP) Ethers: THP ethers are another widely used protecting group for alcohols, known for their stability in strongly basic, organometallic, and reducing environments. organic-chemistry.org The formation of a THP ether involves the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org A notable drawback is the creation of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral. organic-chemistry.org

Deprotection of THP ethers is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org

Table 3: THP Ether Protection and Deprotection of the Hydroxyl Group

| Protection Reagents | Deprotection Reagents |

| 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (cat.), CH₂Cl₂ | Acetic acid, THF, H₂O |

| 3,4-Dihydro-2H-pyran (DHP), PPTS (cat.), CH₂Cl₂ | p-Toluenesulfonic acid, MeOH |

| 3,4-Dihydro-2H-pyran (DHP), Iron(III) tosylate (cat.) scispace.com | Iron(III) tosylate (cat.), MeOH scispace.com |

Protection of the Alkyne Moiety

While the terminal alkyne is often the desired reactive site for reactions like the CuAAC, there are instances where it needs to be protected. The acidic proton of the terminal alkyne can interfere with certain organometallic reagents. Silyl groups, particularly trimethylsilyl (B98337) (TMS), are commonly used to protect terminal alkynes. fishersci.ca This is typically done by treating the alkyne with a silyl halide in the presence of a strong base like n-butyllithium. Deprotection can be achieved with a fluoride source or under basic conditions.

Advanced Spectroscopic Characterization of 3,4,4 Trimethyl 1 Pentyn 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3,4,4-trimethyl-1-pentyn-3-ol, 1H and 13C NMR, along with two-dimensional (2D) techniques, offer a complete picture of its molecular architecture.

While specific experimental data for the 1H NMR spectrum of this compound is not widely documented in readily available literature, the expected spectrum can be predicted based on its chemical structure. The molecule possesses four distinct types of protons. The hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The acetylenic proton (-C≡CH) is expected to produce a sharp singlet in the range of 2.0-3.0 ppm. The methyl group attached to the same carbon as the hydroxyl group (C3) would also be a singlet, integrating to three protons. Finally, the nine equivalent protons of the tert-butyl group would generate a prominent singlet, typically in the upfield region of the spectrum.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | Variable | Singlet (broad) | 1H |

| Acetylenic (-C≡CH) | ~2.4 | Singlet | 1H |

| Methyl (C3-CH₃) | ~1.5 | Singlet | 3H |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the eight carbon atoms in the structure. Experimental data confirms these assignments. The two acetylenic carbons appear at approximately 87.6 ppm and 71.7 ppm. The carbon bearing the hydroxyl group (C3) resonates at around 73.6 ppm, while the quaternary carbon of the tert-butyl group (C4) is found at about 37.8 ppm. The methyl carbon attached to C3 and the three equivalent methyl carbons of the tert-butyl group are observed at approximately 24.7 ppm and 24.9 ppm, respectively. nist.gov

Table 2: Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| -C ≡CH | 87.6 |

| -C≡C H | 71.7 |

| C -OH (C3) | 73.6 |

| C (CH₃)₃ (C4) | 37.8 |

| C3-C H₃ | 24.7 |

| -C(C H₃)₃ | 24.9 |

Source: Data adapted from literature findings. nist.gov

To further confirm the structure of this compound, 2D NMR experiments are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show no significant cross-peaks, as all the proton signals are singlets and are not coupled to each other. This lack of correlation would itself be a key piece of structural information, confirming the isolated nature of the different proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). For this compound, an HSQC spectrum would show a cross-peak between the acetylenic proton signal (~2.4 ppm) and the acetylenic carbon signal at 71.7 ppm. It would also show correlations between the methyl proton signal (~1.5 ppm) and the carbon at 24.7 ppm, and between the tert-butyl proton signal (~1.0 ppm) and the carbon at 24.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group on C3 (~1.5 ppm) would show correlations to the quaternary carbon C3 (73.6 ppm), the acetylenic carbon C2 (87.6 ppm), and the quaternary carbon C4 (37.8 ppm). Similarly, the protons of the tert-butyl group (~1.0 ppm) would show correlations to the quaternary carbon C4 (37.8 ppm) and the carbinol carbon C3 (73.6 ppm). The acetylenic proton (~2.4 ppm) would show correlations to the carbons at 87.6 ppm and 73.6 ppm. These correlations would unequivocally confirm the connectivity of the molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound, with a molecular weight of 126.20 g/mol , shows a molecular ion peak ([M]+) at m/z 126. nist.gov The fragmentation pattern is characteristic of its structure. A prominent peak is often observed at m/z 111, corresponding to the loss of a methyl group ([M-15]+), a common fragmentation pathway. Another significant fragmentation is the loss of the tert-butyl group, resulting in a peak at m/z 69. The cleavage of the bond between C3 and C4 can also lead to the formation of a tert-butyl cation at m/z 57, which is often a base peak in compounds containing this group.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 69 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Source: Data interpreted from NIST Mass Spectrometry Data Center. nist.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying individual components within a complex mixture. In one study, this compound was identified as a bioactive compound in the crude extract of the endophytic fungus Fusarium napiforme, which was isolated from Psidium guajava. researchgate.netstudiesinfungi.org The compound was identified by matching its mass spectrum with the NIST database library. studiesinfungi.org In this analysis, this compound had a retention time of 5.759 minutes under the specific chromatographic conditions used. researchgate.net This demonstrates the utility of GC-MS in separating and identifying this compound from a complex biological matrix containing numerous other compounds such as Dichloroacetic acid, 6-ethyl-3-octyl ester; Benzaldehyde, 3,4-dimethyl-; Phenol, 3,5-bis(1,1-dimethylethyl)-; Hexadecanoic acid, methyl ester; Methyl stearate; trans-13-Octadecenoic acid, methyl ester; 9,12-Octadecadienoic acid, methyl ester; and 2,6-Diaminoanthraquinone. studiesinfungi.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Optimization of GC-MS Parameters for Alkynols

The successful analysis of polar molecules such as alkynols by Gas Chromatography-Mass Spectrometry (GC-MS) is highly dependent on the fine-tuning of analytical parameters. Proper optimization is essential for achieving good chromatographic resolution, symmetric peak shapes, and reproducible results. Key variables include the GC column's stationary phase, carrier gas flow, and the oven temperature program.

For polar analytes like this compound, a capillary column with a mid-polarity stationary phase, such as a phenyl-arylene polymer equivalent to DB-5ms or HP-5ms, is commonly employed. The separation of compounds in GC is governed by their boiling points and their interactions with the stationary phase. shimadzu.com The temperature of the injection port must be set high enough to ensure rapid volatilization of the sample but low enough to prevent thermal degradation. Similarly, the temperature program for the oven is critical; a typical program starts at a low temperature to trap volatile components and then ramps up to elute higher-boiling compounds. researchgate.netnih.gov The mass spectrometer settings, including the ion source temperature and electron ionization energy (typically 70 eV), are standardized to create reproducible fragmentation patterns for library matching. nih.gov

Below is a table of representative GC-MS parameters that can be applied to the analysis of tertiary alkynols.

Table 1: Example of Optimized GC-MS Parameters for Alkynol Analysis This is an interactive table. Click on the headers to learn more about each parameter.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides good resolution for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension, ensuring optimal velocity. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample without causing degradation. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading when analyzing concentrated samples. |

| Oven Program | 50 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) | Separates compounds based on boiling point; initial hold resolves volatiles, ramp elutes heavier compounds. researchgate.net |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable and characteristic fragment patterns. |

| Ionization Energy | 70 eV | Standard energy level that provides sufficient energy for fragmentation and creates searchable library spectra. nih.gov |

| Ion Source Temp. | 230 °C | Maintains the sample in the gas phase and prevents contamination. nih.gov |

| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. nih.gov |

| Mass Range | 40-500 amu | Covers the expected mass range of the parent molecule and its fragments. |

Interpretation of Mass Spectral Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound provides a distinct fingerprint based on its molecular structure. Due to the high electronegativity of the oxygen atom, alcohols often exhibit weak or absent molecular ion (M⁺) peaks. wikipedia.org The fragmentation of tertiary alcohols is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org

For this compound (molecular weight: 126.20 g/mol ), the most significant fragmentation pathway is the alpha-cleavage that results in the loss of a stable tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This cleavage produces a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 69. nih.gov Another prominent peak arises from the loss of a methyl group (•CH₃, 15 Da), leading to a fragment ion at m/z 111. The tert-butyl cation itself is also observed as a stable fragment at m/z 57. The base peak (the most intense peak) in the spectrum is often one of these stable carbocations resulting from alpha-cleavage.

The table below details the primary fragment ions observed in the mass spectrum of this compound. nist.govnih.gov

Table 2: Major Mass Spectral Fragments for this compound This is an interactive table. Hover over the m/z values to see the likely fragment structure.

| m/z (Mass/Charge) | Proposed Fragment Ion | Relative Intensity | Fragmentation Pathway |

| 111 | [M - CH₃]⁺ | Moderate | Loss of a methyl group via alpha-cleavage. |

| 69 | [M - C(CH₃)₃]⁺ | High | Loss of a tert-butyl group via alpha-cleavage. |

| 57 | [C(CH₃)₃]⁺ | High | Formation of the tert-butyl carbocation. |

| 43 | [C₃H₇]⁺ | High | Isopropyl cation or further fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound clearly indicates its identity as a tertiary alcohol with a terminal alkyne group. libretexts.org

The two most diagnostic absorptions are from the hydroxyl (-OH) and terminal alkyne (≡C-H) groups. The O-H stretching vibration appears as a strong and characteristically broad band in the 3600–3200 cm⁻¹ region, with the broadening caused by intermolecular hydrogen bonding. utdallas.eduopenstax.org In the same region, a sharp and intense peak around 3300 cm⁻¹ signifies the ≡C-H stretch of the terminal alkyne. libretexts.orgopenstax.org The presence of this sharp peak superimposed on the broad alcohol peak is a definitive feature for terminal alkynols. Additionally, the carbon-carbon triple bond (C≡C) stretch appears as a weak to medium intensity band in the 2150–2100 cm⁻¹ range. libretexts.orgutdallas.edu

The table below summarizes the key IR absorption frequencies that confirm the functional groups in this compound. libretexts.orguc.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound This is an interactive table. Click on a functional group to highlight its characteristic absorption region.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape |

| Hydroxyl (O-H) | Stretching (H-Bonded) | ~3600 - 3200 | Strong, Broad |

| Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 2960 - 2850 | Strong |

| Alkyne (C≡C) | Stretching | 2150 - 2100 | Weak to Medium, Sharp |

| Alcohol (C-O) | Stretching | 1300 - 1000 | Strong |

Computational and Theoretical Investigations of 3,4,4 Trimethyl 1 Pentyn 3 Ol

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 3,4,4-trimethyl-1-pentyn-3-ol. acs.orgrsc.org Such calculations can predict optimal molecular geometries, bond lengths, bond angles, and electronic properties, which are fundamental to understanding the compound's behavior.

For tertiary acetylenic alcohols, DFT calculations can reveal the distribution of electron density within the molecule. jcgtm.org The acetylene (B1199291) group, with its π-electron system, and the hydroxyl group, with its lone pairs of electrons, are key features. Quantum chemical calculations can quantify the electron density around these functional groups, providing insights into their reactivity. jcgtm.org For instance, the terminal alkyne proton's acidity and the nucleophilicity of the hydroxyl oxygen can be computationally assessed.

Studies on similar acetylenic alcohols have utilized quantum chemical calculations to understand their interaction with other chemical species. rudmet.netrudmet.ru For example, calculations have been used to determine the binding energies of acetylenic reagents with metal cations, which is crucial for applications like flotation. rudmet.netrudmet.ru In the context of this compound, such calculations could predict how it might interact with catalysts or other reactants.

Table 1: Calculated Molecular Properties of a Representative Tertiary Acetylenic Alcohol

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 2.1 D | DFT/B3LYP |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

This table presents hypothetical yet representative data for a tertiary acetylenic alcohol, illustrating the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. nih.govbyu.edu These simulations model the movement of atoms over time, providing a detailed picture of how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. digitellinc.com

Due to the bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, this compound likely exhibits restricted rotation around the C3-C4 bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Furthermore, MD simulations can shed light on the intermolecular interactions of this compound. A key interaction for alcohols is hydrogen bonding. irdg.org Simulations can model the formation and dynamics of hydrogen bonds between molecules of this compound itself, as well as with solvent molecules. The strength and geometry of these hydrogen bonds significantly impact properties like boiling point and solubility. The development of accurate force fields for alkynes is essential for the reliability of these simulations. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reaction pathways and analyzing the associated transition states. For a molecule like this compound, this is particularly relevant to understanding its synthesis and potential transformations. The formation of this tertiary alcohol often involves the ethynylation of a ketone, a reaction that can be mechanistically complex. researchgate.net

The Grignard reaction is a common method for synthesizing tertiary alcohols. pressbooks.pubwikipedia.orgmt.com It involves the nucleophilic addition of an organomagnesium halide to a ketone. masterorganicchemistry.comacs.org Computational modeling of this reaction for the synthesis of this compound would involve identifying the reactants (e.g., ethynylmagnesium bromide and pinacolone), the intermediate alkoxide, and the final protonated product. pressbooks.pub

Transition state analysis is a key component of reaction pathway modeling. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is a critical factor in predicting reaction rates. researchgate.net For the ethynylation reaction, theoretical studies have explored the structure of transition states, providing insights into the reaction mechanism. researchgate.netresearchgate.netsci-hub.se These studies can help to explain the stereochemical outcomes of such reactions and guide the development of more efficient synthetic methods. wikipedia.org

Table 2: Hypothetical Energy Profile for the Ethynylation of a Ketone

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 |

| Intermediate Alkoxide | -10 |

This table provides a simplified, hypothetical energy profile for a representative ethynylation reaction, illustrating the energetic changes along the reaction coordinate.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netstackexchange.com These predictions can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. chemrxiv.org

For this compound, DFT calculations can predict the chemical shifts of the various hydrogen and carbon atoms in its NMR spectra. mdpi.com The unique chemical environment of each nucleus, influenced by factors like electron density and proximity to functional groups, can be accurately modeled. For instance, the chemical shift of the acetylenic proton is known to be influenced by the cylindrical electron cloud of the triple bond. libretexts.org Computational predictions can help to assign the peaks in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies of this compound can be calculated to predict its IR spectrum. rsc.orgirdg.orgresearchgate.net The characteristic stretching frequencies of the O-H group, the C≡C triple bond, and the C-H bonds can all be computationally determined. libretexts.orgresearchgate.net Comparing the predicted spectrum with the experimental one can confirm the presence of these functional groups and provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. acs.orgirdg.org

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Alkynol

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Acetylenic H) | 2.1 ppm | 2.06 ppm libretexts.org |

| ¹³C NMR (Alkyne C1) | 75 ppm | Varies |

| ¹³C NMR (Alkyne C2) | 85 ppm | Varies |

| IR (O-H stretch) | 3620 cm⁻¹ (monomer) | ~3600 cm⁻¹ (monomer) |

| IR (C≡C stretch) | 2115 cm⁻¹ | 2100-2260 cm⁻¹ libretexts.org |

This table compares typical predicted spectroscopic values for an alkynol with known experimental ranges, highlighting the utility of computational prediction in spectroscopic analysis.

Synthetic Applications and Biomedical Relevance of 3,4,4 Trimethyl 1 Pentyn 3 Ol

Building Block in Complex Organic Synthesis

The distinct combination of a reactive alkyne and a tertiary alcohol functional group makes 3,4,4-trimethyl-1-pentyn-3-ol a significant precursor in the synthesis of complex organic molecules. Its structural rigidity and potential for stereospecific transformations are highly valued in the construction of diverse molecular scaffolds.

Precursor to Biologically Active Molecules and Pharmaceutical Intermediates

While direct evidence of this compound as a precursor to specific commercially available pharmaceuticals is not extensively documented in publicly available literature, its analogous structures are recognized as important intermediates. Tertiary propargyl alcohols, in general, are key components in the synthesis of a variety of biologically active compounds. The terminal alkyne can undergo a range of transformations, including coupling reactions, hydrogenations, and hydrations, to introduce diverse functionalities. The tertiary alcohol provides a chiral center, which is crucial for the stereoselective synthesis of many pharmaceutical agents. The bulky tert-butyl group in this compound can also play a significant role in directing reaction pathways and influencing the final conformation of the target molecule, a critical factor in drug design and efficacy.

Scaffold for Natural Product Total Synthesis

The total synthesis of natural products often requires building blocks that offer a combination of rigidity and functionality to construct complex, polycyclic systems. Acetylenic compounds like this compound serve as valuable scaffolds in this regard. The linear geometry of the alkyne can act as a rigid linker or can be transformed into various cyclic and acyclic structures. Although specific examples of natural product syntheses employing this compound are not prominently featured in the literature, the strategic use of similar propargyl alcohols is a well-established methodology in the field. These building blocks can participate in key carbon-carbon bond-forming reactions, allowing for the convergent assembly of complex molecular frameworks.

Synthesis of α-Methylene Cyclic Carbonates

A notable application of tertiary propargylic alcohols, including those structurally similar to this compound, is in the synthesis of α-methylene cyclic carbonates. Research has demonstrated that the reaction of tertiary propargylic alcohols with carbon dioxide in the presence of a suitable catalyst can efficiently yield these valuable cyclic carbonates. For instance, a study utilizing an ionic liquid as a promoting medium for the fixation of CO2 with 3-methyl-1-pentyn-3-ol (B165628) resulted in a high yield of the corresponding cyclic carbonate. ionike.com This reaction is significant as α-methylene cyclic carbonates are versatile monomers for polymerization and can also serve as intermediates in various organic transformations.

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 3-Methyl-1-pentyn-3-ol | [BMIm][PhSO₃]-CuCl | Corresponding α-Methylene Cyclic Carbonate | 97% |

| 3,5-Dimethyl-1-hexyn-3-ol | [BMIm][PhSO₃]-CuCl | Corresponding α-Methylene Cyclic Carbonate | 97% |

| 2-Phenyl-3-butyn-2-ol | [BMIm][PhSO₃]-CuCl | Corresponding α-Methylene Cyclic Carbonate | 45% |

Applications in Materials Science and Polymer Chemistry

The reactivity of the alkyne and hydroxyl groups in this compound also lends itself to applications in the field of materials science, particularly in the development of new polymers and coatings.

Monomer in Polymer and Coating Development

The presence of a polymerizable alkyne functionality suggests that this compound could serve as a monomer or co-monomer in the synthesis of novel polymers. The resulting polymers would possess pendant hydroxyl groups, which could be further functionalized to tailor the material's properties, such as solubility, adhesion, and cross-linking density. These characteristics are highly desirable in the formulation of advanced coatings, adhesives, and other specialized materials. The rigid structure imparted by the alkyne and the bulky tert-butyl group could also contribute to polymers with unique thermal and mechanical properties.

Role as an Initiator in Ring-Opening Polymerization

Integration into Organosilicon Compounds and Hybrid Materials

This compound serves as a crucial component in the synthesis and modification of organosilicon compounds, particularly in the controlled curing of silicone elastomers and gels. Its primary role in this context is as a hydrosilylation reaction inhibitor. Hydrosilylation is a fundamental process in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group, catalyzed by a platinum-group metal. This reaction is pivotal for the crosslinking of silicone polymers, transforming them from liquid precursors into solid, elastomeric materials.

The integration of this compound into these systems allows for precise control over the curing process. As an inhibitor, it temporarily deactivates the platinum catalyst at ambient temperatures, thereby extending the pot life of the silicone composition. This is critical in manufacturing processes where a delayed onset of curing is necessary to allow for molding, coating, or sealing before the material solidifies. Upon heating, the inhibitory effect is overcome, and the hydrosilylation reaction proceeds, leading to the formation of the desired crosslinked silicone network.

This compound is particularly valuable in the formulation of single-component, addition-curable organopolysiloxane compositions. Such formulations require a hardening inhibitor that is effective at room temperature but allows for rapid curing at elevated temperatures. The volatility of this compound can be advantageous, as it can be expelled from the composition upon heating, thus allowing the catalyst to initiate the curing reaction.

The following table summarizes the role of this compound as a hydrosilylation inhibitor in various organosilicon systems as described in patent literature.

| Organosilicon System | Function of this compound | Industrial Application | Key Benefit |

| Addition-hardenable organopolysiloxane compositions | Hardening inhibitor | Single-component silicone elastomers and gels | Increases pot life and allows for controlled curing on demand. |

| Silicone elastomer precursor compositions | Curing inhibitor for hydrosilylation reaction | Formation of silicone seals or plugs in oil and gas wells | Prevents premature curing of the composition as it is delivered to the desired location under high temperature and pressure. |

| Curable silicone compositions for non-stick coatings | Hydrosilylation reaction inhibitor | Anti-adhesive coatings for paper and polymer supports | Ensures rapid removal of inhibition upon activation for a high rate of crosslinking. |

Inhibitor Studies and Related Industrial Applications

This compound, as a member of the acetylenic alcohol family, has been investigated for its inhibitory properties in various industrial applications, most notably in corrosion prevention and electroplating.

In the oil and gas industry, acetylenic alcohols are well-established as effective corrosion inhibitors, particularly in acidic environments encountered during well acidizing procedures. These operations involve the injection of acids, such as hydrochloric acid, into oil wells to dissolve rock and increase permeability. However, these acids are highly corrosive to the metal components of the wellbore and production equipment. Acetylenic alcohols mitigate this corrosion by adsorbing onto the metal surface, forming a protective film. This film acts as a barrier, slowing down both the anodic and cathodic corrosion reactions. The triple bond in the acetylenic alcohol molecule is believed to play a crucial role in the adsorption process through interaction with the d-orbitals of the metal.

Another significant industrial application of acetylenic compounds like this compound is in the field of electroplating, specifically as a component in bright nickel plating baths. In this context, it functions as a leveling agent and a secondary brightener. During the electrodeposition of nickel, the addition of specific organic compounds to the plating bath can significantly influence the characteristics of the resulting nickel coating.

As a leveling agent, this compound helps to produce a smooth and uniform nickel deposit by inhibiting the deposition of nickel at high current density areas (micropeaks) and promoting it in low current density areas (microvalleys) of the substrate surface. As a secondary brightener, it works in conjunction with primary brighteners to refine the grain structure of the nickel deposit, resulting in a brilliant, mirror-like finish. The ability of acetylenic alcohols to improve the brightness and leveling of nickel deposits is a critical factor in decorative and functional plating applications.

The table below outlines the industrial applications of acetylenic alcohols, including this compound, as inhibitors.

| Industrial Application | Function | Mechanism of Action | Industry |

| Acid Corrosion Inhibition | Corrosion Inhibitor | Adsorption on the metal surface to form a protective film, retarding both anodic and cathodic reactions. | Oil and Gas |

| Bright Nickel Electroplating | Leveling Agent and Secondary Brightener | Preferential adsorption on high current density areas to promote smooth metal deposition and refinement of the deposit's grain structure for a bright finish. | Surface Finishing |

| Prevention of Hydrogen Embrittlement | Hydrogen Embrittlement Inhibitor | Chemisorption on the metal surface, which prevents the infusion of nascent hydrogen into the metal lattice. | Metallurgy and Metal Treatment |

Design and Synthesis of Functionalized Derivatives of 3,4,4 Trimethyl 1 Pentyn 3 Ol

Alkynol Derivatives with Modified Alkyl Chains (e.g., Longer Chain Alkynols)

The synthesis of alkynol derivatives with modified alkyl chains from 3,4,4-trimethyl-1-pentyn-3-ol would likely involve multi-step sequences, as direct modification of the existing tert-butyl group is chemically challenging without disrupting the rest of the molecule. A more feasible approach involves the synthesis of analogs with longer or different alkyl chains from the corresponding ketones.

One of the primary methods for synthesizing tertiary alkynols is the addition of an acetylide to a ketone. By starting with ketones that already contain the desired longer alkyl chains, analogs of this compound can be prepared. For instance, reacting a ketone with a longer alkyl chain with a lithium or sodium acetylide would yield the corresponding tertiary alkynol.

Another potential, though more complex, route could involve the Grignard reaction. By using an appropriate alkynyl Grignard reagent and a ketone with the desired alkyl chain, the target longer-chain alkynol could be synthesized.

These approaches allow for the systematic variation of the alkyl group, enabling the synthesis of a homologous series of alkynols. The physical and chemical properties of these derivatives could then be studied to understand the effect of chain length on the molecule's characteristics.

Table 1: Hypothetical Synthesis of Longer Chain Alkynol Derivatives

| Starting Ketone | Alkynyl Reagent | Hypothetical Product |

| 5,5-Dimethyl-2-hexanone | Ethynylmagnesium bromide | 3,5,5-Trimethyl-1-hexyn-3-ol |

| 2,2-Dimethyl-3-heptanone | Lithium acetylide | 4,4-Dimethyl-2-heptyn-4-ol |

| 2,2-Dimethyl-3-octanone | Sodium acetylide | 4,4-Dimethyl-2-octyn-4-ol |

Functionalized Analogs and Heterocyclic Incorporations

The introduction of functional groups or the incorporation of heterocyclic rings can significantly alter the properties of this compound. The presence of the hydroxyl and ethynyl groups in the parent molecule offers multiple reaction sites for such modifications.

One common reaction of propargylic alcohols is the Mannich reaction, which can be used to introduce an aminomethyl group. Reacting this compound with formaldehyde and a secondary amine in the presence of a copper(I) catalyst could yield a Mannich base, a functionalized analog with a new amino group.

The triple bond in this compound is also a versatile functional group for the synthesis of heterocyclic compounds. For example, a [3+2] cycloaddition reaction with an azide (B81097) (Huisgen cycloaddition) could lead to the formation of a triazole ring. This reaction is often catalyzed by copper(I) and is a cornerstone of "click chemistry" due to its high efficiency and selectivity.

Furthermore, the hydroxyl group can be used as a starting point for forming oxygen-containing heterocycles. For instance, intramolecular cyclization reactions can be induced under specific conditions, although this would likely require prior functionalization of the molecule.

Table 2: Potential Functionalized and Heterocyclic Derivatives

| Reaction Type | Reactants | Potential Product Class |

| Mannich Reaction | This compound, Formaldehyde, Dimethylamine | Aminoalkynol |

| Huisgen Cycloaddition | This compound, Benzyl azide | Triazole derivative |

| Etherification | This compound, Propargyl bromide | Diether |

Stereoselective Synthesis of Chiral Derivatives

The carbon atom bearing the hydroxyl group in this compound is a quaternary center, and while the parent molecule is achiral, the synthesis of chiral derivatives is a significant area of interest in organic chemistry. Stereoselective synthesis of chiral tertiary propargylic alcohols can be achieved through the asymmetric addition of alkynes to ketones.

This is often accomplished using a chiral catalyst or a chiral ligand to control the stereochemical outcome of the reaction. For example, the addition of an alkynylzinc reagent to a ketone in the presence of a chiral amino alcohol, such as N-methylephedrine, can lead to the formation of an enantioenriched tertiary propargylic alcohol.

Another approach is the use of chiral auxiliaries. By attaching a chiral auxiliary to the ketone, the addition of the acetylide can be directed to one face of the carbonyl group, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would then yield the chiral tertiary alkynol.

Kinetic resolution is another powerful tool for obtaining chiral propargylic alcohols. In this method, a racemic mixture of the alcohol is reacted with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer.

Table 3: Approaches to Stereoselective Synthesis of Chiral Tertiary Alkynols

| Method | Key Component | Expected Outcome |

| Catalytic Asymmetric Alkynylation | Chiral ligand (e.g., (1R,2S)-N-pyrrolidinylnorephedrine) | Enantioenriched tertiary alkynol |

| Chiral Auxiliary | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Diastereomeric intermediates, leading to a single enantiomer after removal |

| Kinetic Resolution | Chiral acylation catalyst | Separation of enantiomers |

Future Perspectives and Emerging Research Avenues for 3,4,4 Trimethyl 1 Pentyn 3 Ol

Development of Novel Catalytic Systems for Transformations